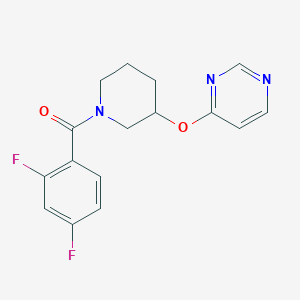

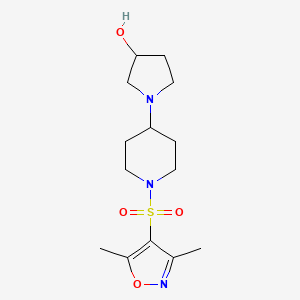

![molecular formula C14H19NO4S B2397448 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide CAS No. 2097933-12-3](/img/structure/B2397448.png)

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide, also known as HET0016, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It was first identified as a potent inhibitor of the enzyme 20-HETE synthase, which is involved in the biosynthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor and pro-inflammatory mediator.

Aplicaciones Científicas De Investigación

Antiviral Activity against Influenza A Virus H1N1

Influenza A virus (H1N1) remains a significant public health concern. Researchers have explored potential inhibitors for this virus. N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide, synthesized via nitrosocarbonyl chemistry, demonstrated promising antiviral activity against flu A H1N1 . The compound’s mechanism of action and its potential as an antiviral agent warrant further investigation.

Nitrosocarbonyl Chemistry and Synthetic Approaches

The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide involves nitrosocarbonyl intermediates. These fleeting species play a crucial role in the short-cut synthesis of carbocyclic nucleoside analogues . Understanding the synthetic strategy and optimizing the yield are essential for practical applications.

Receptor-Binding and Cleavage Sites Inhibition

Influenza A virus relies on hemagglutinin (HA) for cell entry. Compounds like oseltamivir (Tamiflu) and zanamivir (Relenza) inhibit HA function . Investigating whether N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide interacts with HA or other viral proteins could provide valuable insights.

Antiviral Activity beyond Influenza

Apart from flu A H1N1, this compound has shown activity against human herpes, varicella viruses, and human papilloma virus (HPV) . Further studies can explore its efficacy against other viral pathogens.

Mild Oxidation of Nitrile Oxides

The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide involves mild oxidation of nitrile oxides using N-methylmorpholine-N-oxide (NMO) . Optimizing reaction conditions and scalability are critical for practical applications.

Photolysis and Thermolysis of 1,2,4-Oxadiazole-4-oxides

Alternative synthetic routes include the clean thermolysis and photolysis of 1,2,4-oxadiazole-4-oxides . Investigating the efficiency and selectivity of these pathways can enhance compound accessibility.

Propiedades

IUPAC Name |

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-19-12-7-3-4-8-13(12)20(17,18)15-11-14(16)9-5-2-6-10-14/h3-5,7-9,15-16H,2,6,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKGNZYLAYLYOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NCC2(CCCC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

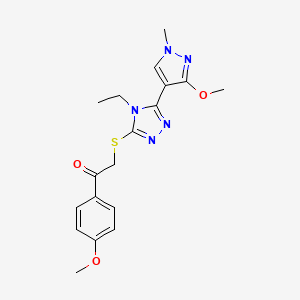

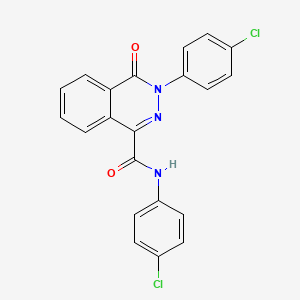

![9-(3-chloro-2-methylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2397367.png)

![1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2397368.png)

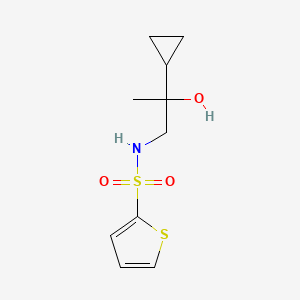

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-phenylmethanesulfonamide](/img/structure/B2397374.png)

![4-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2397375.png)

![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2397379.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2397381.png)

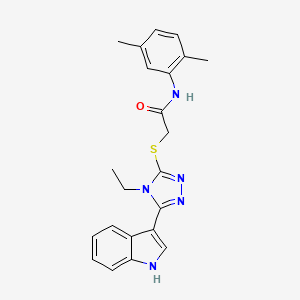

![N-ethyl-1-[(4-methoxyphenoxy)methyl]-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2397385.png)

![2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid](/img/structure/B2397387.png)